
Physicochemical properties of Ethyl 1-trityl-1H-
imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
Ethyl 1-trityl-1H-imidazole-4-

carboxylate

Cat. No.: B1298041 Get Quote

Ethyl 1-trityl-1H-imidazole-4-carboxylate: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and potential applications of Ethyl 1-trityl-1H-imidazole-4-carboxylate. This

document is intended to serve as a foundational resource for professionals engaged in

chemical research and pharmaceutical development.

Core Physicochemical Properties
Ethyl 1-trityl-1H-imidazole-4-carboxylate is a heterocyclic organic compound featuring a

trityl-protected imidazole ring with an ethyl carboxylate substituent. The bulky trityl

(triphenylmethyl) group provides steric protection for the imidazole nitrogen, making it a useful

intermediate in multi-step organic synthesis. Its key identifiers and properties are summarized

below.
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Property Data Reference

CAS Number 53525-60-3 [1]

Molecular Formula C₂₅H₂₂N₂O₂ [2]

Molecular Weight 382.46 g/mol

Appearance White powder [1]

Purity Typically ≥95% - 98% [1][3]

Storage Conditions
2-8°C, in a cool, dry, and well-

ventilated area

SMILES

CCOC(=O)C1=CN(C=N1)C(C

2=CC=CC=C2)

(C3=CC=CC=C3)C4=CC=CC=

C4

[2]

InChI Key
KXDKACKOPKUCBU-

UHFFFAOYSA-N
[2]

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

pKa Data not available

logP Data not available

Synthesis and Experimental Protocols
The synthesis of Ethyl 1-trityl-1H-imidazole-4-carboxylate is typically achieved in a two-step

process. First, the imidazole nitrogen of a suitable precursor is protected with a trityl group.

This is followed by the esterification of the carboxylic acid moiety.
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Step 1: Tritylation Step 2: Esterification
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Figure 1: Two-step synthesis workflow for Ethyl 1-trityl-1H-imidazole-4-carboxylate.

Protocol 1: Synthesis of 1-Trityl-1H-imidazole-4-
carboxylic acid
This procedure outlines the N-tritylation of 1H-imidazole-4-carboxylic acid, which serves as the

direct precursor to the target compound.

Materials:

1H-Imidazole-4-carboxylic acid

Trityl chloride

N,N-Dimethylformamide (DMF)

Pyridine

Ethyl acetate (EtOAc)

Water

Brine

Sodium sulfate (Na₂SO₄)

Procedure:

A solution of DMF (30 mL) and pyridine (15 mL) is prepared.
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To this solution, add 1H-Imidazole-4-carboxylic acid (0.50 g, 4.5 mmol) and trityl chloride

(1.35 g, 4.9 mmol).

The reaction mixture is stirred overnight at room temperature.

Following the reaction, water and EtOAc are added to the mixture.

The organic and aqueous layers are separated. The aqueous layer is further extracted twice

with 50 mL portions of EtOAc.

The combined organic extracts are washed sequentially with water and brine.

The washed organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is

evaporated under reduced pressure.

The resulting oil is triturated with EtOAc to yield 1-Trityl-1H-imidazole-4-carboxylic acid as a

white solid (1.5 g, 95% yield).

Protocol 2: Synthesis of Ethyl 1-trityl-1H-imidazole-4-
carboxylate (General Fischer Esterification)
This protocol describes a general method for the acid-catalyzed esterification of the carboxylic

acid precursor with ethanol.[4] Specific reaction times and purification methods may require

optimization.

Materials:

1-Trityl-1H-imidazole-4-carboxylic acid

Absolute Ethanol (used in excess as solvent)

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst

Sodium bicarbonate solution (saturated)

Brine

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)

Procedure:

Dissolve 1-Trityl-1H-imidazole-4-carboxylic acid in a large excess of absolute ethanol.

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

Heat the mixture to reflux and maintain for several hours. The reaction progress can be

monitored by Thin Layer Chromatography (TLC).

After cooling to room temperature, neutralize the excess acid by slowly adding a saturated

solution of sodium bicarbonate until effervescence ceases.

Reduce the volume of the mixture by removing most of the ethanol under reduced pressure.

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and

filter.

Evaporate the solvent to yield the crude ester, which can be further purified by column

chromatography or recrystallization.
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General Mechanism of Fischer Esterification
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Figure 2: General mechanism of acid-catalyzed Fischer Esterification.
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Spectroscopic and Analytical Data
Specific experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for

Ethyl 1-trityl-1H-imidazole-4-carboxylate are not readily available in published literature or

chemical databases. Characterization would typically follow standard analytical techniques.

Researchers synthesizing this compound would need to perform these analyses to confirm its

structure and purity.

Biological Context and Potential Applications
While direct biological activity data for Ethyl 1-trityl-1H-imidazole-4-carboxylate is not

documented, the imidazole scaffold is a prominent feature in a vast array of biologically active

molecules and pharmaceuticals.[5] Imidazole-containing compounds are known to exhibit a

wide spectrum of activities, including antifungal, anticancer, antihistaminic, and

antihypertensive properties.[5]

Derivatives of imidazole-4-carboxylate, in particular, serve as crucial building blocks in drug

discovery. They are key intermediates in the synthesis of complex molecules, such as:

HIV-1 Integrase Inhibitors: Certain 1,5-diaryl-1H-imidazole-4-carboxylates have been

investigated as inhibitors of the interaction between HIV-1 integrase and the host protein

LEDGF/p75.[6]

Antihypertensive Agents: Imidazole derivatives are central to the structure of angiotensin II

receptor blockers like Olmesartan.

Anticancer Agents: The imidazole core is present in numerous compounds screened for

anticancer activity.

The trityl-protected nature of Ethyl 1-trityl-1H-imidazole-4-carboxylate makes it a stable,

versatile intermediate for the synthesis of more complex, biologically active imidazole

derivatives. The trityl group can be selectively removed under acidic conditions, allowing for

further modification at the N-1 position of the imidazole ring, making it a valuable tool for

building libraries of potential drug candidates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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